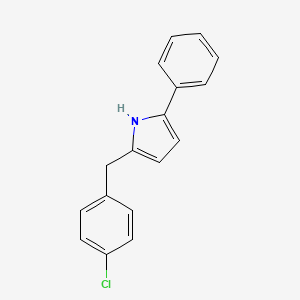
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine is a synthetic molecule that has been studied for its potential applications in several fields of scientific research. It has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has been studied for its potential applications in several fields of scientific research. It has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of thymidylate, a precursor of DNA synthesis. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics and carcinogens.
Mechanism of Action
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine acts as an inhibitor of the enzymes DHFR, AChE, and GST by binding to the active site of the enzyme and blocking its activity. The binding of the molecule to the enzyme is facilitated by hydrogen bonding, hydrophobic interactions, and Van der Waals forces.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been studied for its potential effects on the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, it has been studied for its potential effects on apoptosis, cell proliferation, and inflammation.
Advantages and Limitations for Lab Experiments
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, it is relatively nontoxic and has a low potential for causing adverse side effects. However, there are some limitations to its use in lab experiments. It is not water-soluble, which can limit its bioavailability. Additionally, its mechanism of action is not well-understood, which can limit its efficacy.
Future Directions
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine has several potential future directions of research. These include further investigation into its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential applications as an inhibitor of enzymes involved in the biosynthesis of thymidylate, the breakdown of acetylcholine, and the detoxification of xenobiotics and carcinogens. Additionally, further research could be conducted into its potential as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. Finally, further research could be conducted into the development of more effective and selective synthesis methods for the molecule.
Synthesis Methods
2-Phenyl-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine can be synthesized using a variety of methods, such as the Biginelli reaction, the Ugi reaction, the Passerini reaction, and the Mannich reaction. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an aryl ketone, and an α-amino acid. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an isocyanide, an aryl ketone, and an amine. The Passerini reaction is a three-component reaction that involves the reaction of an aldehyde, an isocyanide, and an aryl ketone. The Mannich reaction is a three-component reaction that involves the reaction of an aldehyde, an amine, and an acid chloride.
properties
IUPAC Name |
4-(3-chlorophenyl)-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-27-20-12-10-16(11-13-20)21-15-22(18-8-5-9-19(24)14-18)26-23(25-21)17-6-3-2-4-7-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKPRCIXCSDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














